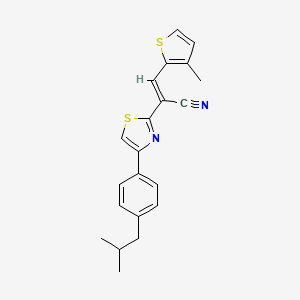

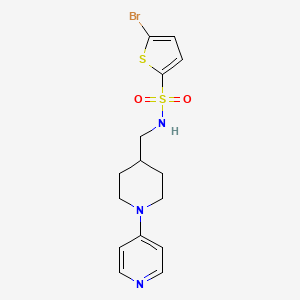

(E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as IBTAT and belongs to the category of thiazole-based compounds.

Applications De Recherche Scientifique

Photophysical Properties and Applications

New fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core have been synthesized, displaying a wide range of fluorescent colors (from green to red) depending on the substituent combinations. These compounds exhibit multifunctional properties, including good emission in solid phase and suspension, significant solvatochromism, and tunability of color and intensity. Their application prospects extend to photonic and optoelectronic devices due to their enhanced optical limiting behavior, making them valuable for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Eltyshev et al., 2021).

Synthetic Methodologies

- The reduction of similar acrylonitrile compounds with lithium aluminum hydride has been explored, yielding amino-prop-1-ene derivatives, which could serve as intermediates in further chemical syntheses (Frolov et al., 2005).

- A novel copper(I)-catalyzed cascade reaction for synthesizing benzo[d]imidazo[1,3]thiazines highlights an expedient route to complex heterocyclic systems, potentially useful in developing new materials or pharmaceuticals (Hao et al., 2015).

Biological Applications

Several studies have synthesized and tested derivatives of thiazolylacrylonitriles for their biological activities. For instance, compounds have shown potential as anticancer agents, indicating that modifications to the acrylonitrile moiety can lead to significant biological activity. This suggests potential applications in the development of new therapeutic agents (Sa̧czewski et al., 2004).

Corrosion Inhibition

Thiazoles derived from acrylonitrile compounds have demonstrated efficacy as corrosion inhibitors for metals, suggesting applications in materials science and engineering to protect against corrosion in aggressive environments (Farahati et al., 2019).

Propriétés

IUPAC Name |

(E)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2S2/c1-14(2)10-16-4-6-17(7-5-16)19-13-25-21(23-19)18(12-22)11-20-15(3)8-9-24-20/h4-9,11,13-14H,10H2,1-3H3/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFPXDGXOMJJMO-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2588054.png)

methanone](/img/structure/B2588058.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2588064.png)

![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)

![11-(2-Chloroacetyl)-7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one](/img/structure/B2588068.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide](/img/structure/B2588071.png)